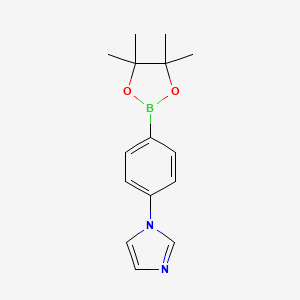

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

描述

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole (CAS: 851199-70-7) is a boronic ester-functionalized imidazole derivative. Its structure comprises an imidazole ring linked to a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceutical and materials chemistry .

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling between 4-bromo-1,2-dimethyl-1H-imidazole and 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under microwave irradiation in acetonitrile with sodium carbonate and Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst . The reaction yields a mixture of the target compound and its boronic acid derivative, purified via flash chromatography.

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-5-7-13(8-6-12)18-10-9-17-11-18/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHJNFSXRXHXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki coupling reactions.

Mode of Action

The compound, 1-Imidazole-4-boronic ester, contains a boronic ester group, which is known to enable the Suzuki coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki coupling reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base.

生物活性

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a derivative of imidazole that incorporates a boron-containing moiety. This structural feature is significant as boron compounds have gained attention for their diverse biological activities, particularly in medicinal chemistry. This article aims to review the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 279.17 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that imidazole derivatives often exhibit anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific biological activity of This compound has not been extensively characterized in literature; however, insights can be drawn from similar compounds.

Table 1: Summary of Anticancer Activities of Related Imidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SISO (Cervical) | 2.38 | Apoptosis |

| Compound B | RT-112 (Bladder) | 3.77 | Cell Cycle Arrest |

| Compound C | HeLa (Cervical) | 5.00 | Apoptosis |

Note: The values are indicative and derived from studies on structurally similar imidazole compounds .

The mechanism by which imidazole derivatives exert their anticancer effects often involves modulation of cellular pathways. For example:

- Apoptosis Induction : Compounds similar to This compound have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Inhibition of Kinase Activity : Some imidazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation .

Case Studies

A notable study investigated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced their potency. For instance:

相似化合物的比较

Structural and Physicochemical Comparisons

Table 1: Key Properties of Comparable Compounds

Key Observations :

- Molecular Weight : The phenanthroimidazole derivative (496.41 g/mol) has the highest molecular weight due to its fused aromatic system, whereas pyrazole-based analogs (e.g., 221.08 g/mol) are lighter .

- Substituent Effects : Alkyl groups (e.g., methyl, ethyl) improve solubility in organic solvents, while phenyl and phenanthro groups enhance π-conjugation for materials science applications .

- Reactivity : All compounds serve as Suzuki coupling reagents, but the imidazole core in the target compound offers distinct electronic properties compared to pyrazole derivatives .

准备方法

Suzuki-Miyaura Cross-Coupling

The most common method involves palladium-catalyzed cross-coupling between halogenated imidazole precursors and pinacol boronate esters.

- Reactants :

- 2-(4-Bromophenyl)-1H-imidazole (1.00 equiv)

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (1.00 equiv)

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (10 mol%)

- Base : K₂CO₃ (2.0 equiv)

- Solvent System : THF/H₂O (7:3 v/v)

- Conditions : Reflux at 85°C for 24 hours.

- Workup : Filtration through Celite, column chromatography (hexane/dichloromethane).

- Yield : ~70%.

| Parameter | Value |

|---|---|

| Reaction Temperature | 85°C |

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ |

| Solvent | THF/H₂O |

| Yield | 70% |

Boronation of Halogenated Precursors

An alternative route involves direct boronation of bromophenylimidazole derivatives using bis(pinacolato)diboron (B₂pin₂).

- Reactants :

- 1-(4-Bromophenyl)-1H-imidazole (1.00 equiv)

- Bis(pinacolato)diboron (1.20 equiv)

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : KOAc (3.0 equiv)

- Solvent : 1,4-Dioxane

- Conditions : 100°C under N₂ for 12 hours.

- Workup : Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

- Yield : ~85% (estimated from analogous reactions).

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | dppf |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

Functionalization via Hydroxymethyl Intermediates

A modified approach utilizes hydroxymethylphenylboronate esters as intermediates.

- Synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol :

- Coupling with Imidazole :

| Step | Conditions | Yield |

|---|---|---|

| Boronate Formation | Reflux in MeCN, MgSO₄ | 85% |

| Imidazole Coupling | RT, CDI in CH₂Cl₂ | 85% |

Optimization Considerations

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions due to better stability.

- Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates compared to non-polar solvents.

- Base Impact : K₂CO₃ provides higher yields than Na₂CO₃ in aqueous mixtures.

Challenges and Solutions

- Byproduct Formation : Minimized via rigorous exclusion of oxygen and moisture.

- Purification : Silica gel chromatography (hexane/EtOAc) effectively isolates the product.

常见问题

Q. What are the optimal synthetic conditions for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated imidazole precursors and boronic ester derivatives. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere .

- Base : Aqueous Na₂CO₃ or K₂CO₃ to neutralize byproducts .

- Temperature : 80–100°C for 12–24 hours .

- Yield : Varies between 50–75%, depending on substituent steric effects .

Table 1 : Representative Synthetic Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 18 | 65 | |

| PdCl₂(dppf) | Toluene | 100 | 24 | 55 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and boron-adjacent carbons (e.g., dioxaborolane signals at δ ~1.3 ppm for methyl groups) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 270.14) .

- IR Spectroscopy : Detect B-O stretches (1340–1310 cm⁻¹) and imidazole C=N stretches (1650–1600 cm⁻¹) .

Q. What are the stability considerations for this compound under physiological conditions?

- pH Sensitivity : Hydrolysis of the dioxaborolane moiety occurs in aqueous media (pH < 7 or > 9), releasing boronic acid .

- Light/Temperature : Store at –20°C in anhydrous DMSO or THF to prevent decomposition .

- Metal Interactions : Chelation with divalent cations (e.g., Mg²⁺) may alter reactivity; use EDTA-containing buffers for biological assays .

Advanced Research Questions

Q. How can this compound be used to design enzyme inhibitors targeting indoleamine 2,3-dioxygenase (IDO)?

The boronic ester group enables reversible covalent binding to heme-containing enzymes like IDO. Methodological steps include:

Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the boron atom and IDO’s active-site heme iron .

Enzyme Assays : Measure IC₅₀ values via tryptophan-to-kynurenine conversion assays (HEK293T cell lysates) .

SAR Optimization : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance binding affinity .

Q. How do researchers resolve contradictions in catalytic activity data for Suzuki-Miyaura reactions involving this compound?

Discrepancies in cross-coupling yields often arise from:

- Substituent Effects : Electron-deficient aryl halides (e.g., 4-bromoimidazole) exhibit slower oxidative addition; use Pd catalysts with electron-rich ligands (e.g., XPhos) .

- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of boronic esters but may reduce catalyst lifetime .

- Base Strength : Stronger bases (Cs₂CO₃) accelerate transmetallation but risk boronic ester hydrolysis .

Q. Recommended Troubleshooting :

Q. What role does this compound play in designing thermally activated delayed fluorescence (TADF) emitters for OLEDs?

As an electron-deficient moiety, the imidazole-dioxaborolane unit enhances charge transfer in donor-acceptor (D-A) systems:

- Synthesis : Couple with triphenylamine (TPA) donors via Pd-catalyzed reactions to create meta-terphenyl-linked D-A dyads .

- Photophysical Analysis : Measure singlet-triplet energy gaps (ΔEₛₜ) via time-resolved photoluminescence (< 0.3 eV for efficient TADF) .

- Device Fabrication : Incorporate into OLED layers (e.g., 10 wt% in CBP host) to achieve external quantum efficiency (EQE) > 20% .

Q. How can structure-activity relationship (SAR) studies be conducted for imidazole-boronic ester derivatives?

Core Modifications :

- Replace imidazole with pyrazole or triazole to alter electronic properties .

- Vary dioxaborolane substituents (e.g., methyl to ethyl) to tune steric bulk .

Biological Testing :

- Screen against kinase panels (e.g., EGFR, VEGFR2) to identify inhibitory activity .

Computational Modeling :

- Perform DFT calculations (B3LYP/6-31G*) to correlate frontier molecular orbitals (HOMO/LUMO) with bioactivity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~2.5), CYP450 inhibition, and bioavailability .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns trajectories in GROMACS) .

- Docking Software : MOE or Glide for virtual screening of derivatives against ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。